Gatifloxacin is an antibiotic agent and a member of the fourth-generation fluoroquinolone family. It works by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV. It was first introduced by Bristol-Myers Squibb in 1999 under the brand name Tequin® for the treatment of respiratory tract infections. Gatifloxacin is available as tablets and in various aqueous solutions for intravenous therapy. It is also available as eye drops under the brand name Zymar® marketed by Allergan. The FDA withdrew its approval for the use of non-ophthalmic drug products containing gatifloxacin due to the high prevalence of gatifloxacin-associated dysglycemia adverse event reports and the high incidence of hyperglycemic and hypoglycemic episodes in patients taking gatifloxacin compared to those on macrolide antibiotics.
Gatifloxacin anhydrous is a Quinolone Antimicrobial.
Gatifloxacin is a synthetic 8-methoxyfluoroquinolone with antibacterial activity against a wide range of gram-negative and gram-positive microorganisms. Gatifloxacin exerts its effect through inhibition of DNA gyrase, an enzyme involved in DNA replication, transcription and repair, and inhibition of topoisomerase IV, an enzyme involved in partitioning of chromosomal DNA during bacterial cell division.
Gatifloxacin is an antibiotic of the fourth-generation fluoroquinolone family, that like other members of that family, inhibits the bacterial enzymes DNA gyrase and topoisomerase IV. Bristol-Myers Squibb introduced Gatifloxacin in 1999 under the proprietary name Tequin™ for the treatment of respiratory tract infections, having licensed the medication from Kyorin Pharmaceutical Company of Japan. Allergan produces an eye-drop formulation called Zymar™. Gatifloxacin is available as tablets and in various aqueous solutions for intravenous therapy. [Wikipedia]
A fluoroquinolone antibacterial agent and DNA TOPOISOMERASE II inhibitor that is used as an ophthalmic solution for the treatment of BACTERIAL CONJUNCTIVITIS.
Gatifloxacin
CAS No.: 112811-59-3
Cat. No.: VC20753095
Molecular Formula: C19H22FN3O4
Molecular Weight: 375.4 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 112811-59-3 |
---|---|
Molecular Formula | C19H22FN3O4 |
Molecular Weight | 375.4 g/mol |
IUPAC Name | 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylate |
Standard InChI | InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26) |
Standard InChI Key | XUBOMFCQGDBHNK-UHFFFAOYSA-N |
SMILES | CC1CN(CC[NH2+]1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)[O-])C4CC4)F |
Canonical SMILES | CC1CN(CC[NH2+]1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)[O-])C4CC4)F |
Appearance | Solid powder |
Melting Point | 182 - 185 °C |
Chemical Structure and Properties
Gatifloxacin belongs to the fourth-generation fluoroquinolone family, distinguished by its 8-methoxy substitution that enhances its antimicrobial spectrum. The compound is formally known as 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid . Its molecular weight is 375.4 and it is identified by CAS Number 112811-59-3 . In commercial and research settings, gatifloxacin is also known by several synonyms including AM-1155, gatifloxacine, Tequin (systemic formulation), and Zymar (ophthalmic formulation) .
Gatifloxacin typically exists as a crystalline solid with high purity (≥98%) in pharmaceutical preparations . The compound requires specific storage conditions, with recommendations to keep the product at -20°C to maintain stability .
Mechanism of Action
Gatifloxacin exerts its antibacterial effects through a dual-targeting mechanism that is characteristic of fluoroquinolone antibiotics. The compound specifically inhibits two essential bacterial enzymes: DNA gyrase and topoisomerase IV . DNA gyrase is primarily involved in the replication, transcription, and repair of bacterial DNA, while topoisomerase IV plays a crucial role in chromosome segregation during bacterial cell division .
By inhibiting these essential enzymes, gatifloxacin disrupts bacterial DNA synthesis and cellular replication processes, ultimately leading to bacterial cell death. This mechanism of action provides gatifloxacin with bactericidal activity against a wide range of pathogenic microorganisms .
Antimicrobial Spectrum
Gatifloxacin demonstrates an impressively broad spectrum of antimicrobial activity, making it valuable for treating various bacterial infections. The compound exhibits potent activity against both gram-positive and gram-negative bacteria .
Gram-Positive Coverage
Gatifloxacin shows exceptional activity against gram-positive pathogens, including penicillin-resistant Streptococcus pneumoniae . This property is particularly valuable in the context of increasing resistance to beta-lactam antibiotics among respiratory pathogens.
Gram-Negative Coverage
The drug maintains excellent activity against gram-negative organisms, including respiratory pathogens such as Haemophilus influenzae . This broad coverage makes gatifloxacin suitable for empiric therapy in conditions where both gram-positive and gram-negative pathogens might be implicated.
Pharmacokinetics
Absorption and Bioavailability
Gatifloxacin demonstrates excellent oral bioavailability, reaching approximately 96% when administered orally . This near-complete absorption allows for predictable dosing and essentially equivalent serum concentrations whether the drug is administered orally or intravenously. In pediatric populations, pharmacokinetic studies have shown that the maximum concentration of drug in plasma (Cmax) and area under the concentration-time curve (AUC) increased in a manner approximately proportional to the dose .
Distribution
The drug distributes extensively into tissues and fluids throughout the body , allowing it to reach effective concentrations at various infection sites. This favorable tissue penetration contributes to its clinical efficacy across different types of infections.
Metabolism and Elimination
Gatifloxacin has a distinctive metabolic profile compared to many other antibiotics. Elimination occurs primarily through renal excretion of the unchanged drug, with no significant metabolism via cytochrome P450 enzymes . This characteristic minimizes the risk of metabolic drug interactions that are common with medications that undergo extensive hepatic metabolism.
The plasma half-life of gatifloxacin is approximately 8 hours in individuals with normal renal function , which supports the convenient once-daily dosing regimen. In pediatric studies, the apparent clearance and half-life were determined to be 5.5 ± 2.1 ml/min/kg and 5.1 ± 1.4 h, respectively .
Pediatric Pharmacokinetics
Research on gatifloxacin in pediatric populations has yielded important insights into age-related differences in drug handling. Studies have shown that the apparent oral clearance of gatifloxacin, when normalized for body weight, exhibits a small but statistically significant decrease with increasing age . This finding can be expressed by the linear regression equation:
CL T/F (in milliliters per minute per kilogram) = 6.6 - 0.15 × age (in years)
In pediatric patients, urine collection studies have demonstrated that approximately 65% of the administered gatifloxacin dose is recovered in urine during the 24-hour period following administration, with a mean renal clearance of 4.5 ± 2.9 ml/h/kg .
Clinical Applications
Systemic Infections
Gatifloxacin has demonstrated excellent efficacy in clinical studies across a wide range of infections, including:
-
Acute sinusitis
-
Acute bacterial exacerbations of chronic bronchitis
-
Community-acquired pneumonia
-
Complicated and uncomplicated urinary tract infections and pyelonephritis
-
Skin and skin structure infections
This broad range of indications reflects the drug's versatile antimicrobial spectrum and favorable pharmacokinetic properties.
Ophthalmic Applications
Gatifloxacin is also available as an ophthalmic solution (0.3%, marketed as Zymar), which is indicated for the treatment of bacterial conjunctivitis . The recommended dosing regimen for this formulation is one drop in the affected eye(s) three times a day for six days .
The ophthalmic formulation has demonstrated effectiveness against common conjunctival pathogens. Clinical studies have shown that gatifloxacin ophthalmic solution is effective for treating bacterial conjunctivitis with a favorable safety profile in the ocular environment .
Novel Applications
Beyond its antimicrobial applications, gatifloxacin has been reported to promote self-renewal in cultured embryonic stem cells . This finding suggests potential applications in stem cell research and regenerative medicine, though this remains an area for further investigation.
Formulations and Dosage
Oral and Injectable Formulations
Gatifloxacin is available in both oral and injectable formulations for systemic use . The standard dosing regimen for systemic infections is once-daily administration, which is supported by the drug's pharmacokinetic profile and half-life of approximately 8 hours .
Ophthalmic Formulations
The ophthalmic solution of gatifloxacin (0.3%) is marketed under the brand name Zymar . This formulation is specifically designed for ocular administration with minimal systemic absorption. The recommended dosing regimen is one drop in the affected eye(s) three times a day for six days for the treatment of bacterial conjunctivitis .
Drug Interactions
Gatifloxacin has a favorable drug interaction profile compared to many other antibiotics, with relatively few significant interactions reported . This advantageous characteristic is partly due to its lack of metabolism via cytochrome P450 enzymes .
Pharmacodynamics and Efficacy
Gatifloxacin exhibits favorable pharmacodynamic properties against important pathogens . In pediatric studies, all subjects receiving gatifloxacin at 10 mg/kg achieved an AUC that exceeded 20 μg·h/ml, which corresponds to an estimated free AUC/MIC ratio of ≥34 for organisms with MICs of ≤0.5 μg/ml . This finding suggests that gatifloxacin at a dose of 10 mg/kg every 24 hours will achieve therapeutic concentrations in plasma in infants and children .
The clinical efficacy of gatifloxacin has been demonstrated in numerous studies across various infection types. Its broad-spectrum activity, combined with convenient once-daily dosing and good tolerability, positions it as a valuable option for treating a wide range of bacterial infections .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume